molecular formula C24H34N6O5S B045726 Propoxyphenyl homohydroxysildenafil CAS No. 139755-87-6

Propoxyphenyl homohydroxysildenafil

Cat. No. B045726
M. Wt: 518.6 g/mol
InChI Key: DDQVAJSWFPJSGC-UHFFFAOYSA-N
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Description

Propoxyphenyl homohydroxysildenafil (PP-HHS) is a new phosphodiesterase type 5 (PDE-V) inhibitor identified within health supplements, analyzed using high-resolution Orbitrap mass spectrometry. This method proved effective for elucidating unknown substances at low concentrations. PP-HHS, along with propoxyphenyl thiohomohydroxysildenafil (PP-THHS), were analyzed, demonstrating the utility of high-resolution mass spectrometry in determining unknown compounds like PDE-V inhibitor analogues unambiguously. It's crucial to note that PP-HHS is an unapproved drug with no reported pharmacological study, indicating potential risks to consumers due to unknown side effects (Kee, Ge, Low, & Koh, 2013).

Synthesis Analysis

PP-HHS and its analogues have been identified in health supplements, with their structural properties elucidated through techniques such as NMR, high-resolution MS, MS(2), UV, and IR spectroscopy. These substances are similar to sildenafil analogues, with a propoxy group replacing the ethoxy group bonded to the phenyl ring, indicating a novel synthetic pathway for these compounds. This replacement suggests a distinct synthesis approach, emphasizing the modification of known sildenafil structures to create new analogues with potentially similar pharmacological effects (Kee, Ge, Koh, & Low, 2012).

Molecular Structure Analysis

The molecular structure of PP-HHS and related compounds has been extensively analyzed through high-resolution Orbitrap mass spectrometry, showcasing their fragmentation patterns and structural similarities to known compounds. The detailed analysis provides insights into the molecular framework of PP-HHS, highlighting its unique features compared to other PDE-V inhibitors. This level of structural elucidation is critical for understanding the potential interactions and mechanisms of action of PP-HHS within biological systems (Kee et al., 2013).

Chemical Reactions and Properties

Although specific chemical reactions and properties of PP-HHS have not been directly reported, the analysis of sildenafil analogues and their structural modifications provides insights into their chemical behavior. The replacement of functional groups, such as the substitution of a sulfur atom with an oxygen atom in the thiolactam moiety, affects the compound's reactivity and interaction with biological targets. These chemical modifications are essential for the compound's pharmacological properties and its interaction with the PDE-V enzyme (Kee et al., 2013).

Physical and Chemical Properties Analysis

The physical and chemical properties of PP-HHS, including solubility, stability, and reactivity, are inferred through its analysis and comparison with structurally related compounds. High-resolution mass spectrometry provides crucial data on the compound's mass, fragmentation pattern, and potential modifications, which are vital for understanding its behavior in biological systems and its overall stability as a pharmaceutical compound. These analyses are foundational in assessing the compound's suitability for further development and potential therapeutic applications (Kee et al., 2013).

Scientific Research Applications

  • In Energy Drinks for Sexual Enhancement : A study by Alp, Coşkun, and Göker (2013) discovered Propoxyphenyl sildenafil in an energy drink marketed for sexual enhancement. This compound is a new sildenafil analogue where a propoxy group replaces the 2-ethoxy group (Alp, Coşkun, & Göker, 2013).

  • Health Supplements : Kee et al. (2012) found that propoxyphenyl-linked sildenafil and thiosildenafil analogues were present in health supplements, potentially for use in treating erectile dysfunction (Kee, Ge, Koh, & Low, 2012).

  • Herbal Products : Kim et al. (2013) identified a propoxyphenyl-linked thiohomosildenafil analogue in an herbal product. This compound has a structure similar to thiohomosildenafil but with an additional propoxy group attached to the phenyl ring (Kim, Lee, Han, Kim, Cho, Han, & Kim, 2013).

  • Natural Health Food Products : Han et al. (2014) reported the identification of a novel propoxyphenyl thiosildenafil in a natural health food product, analyzed through NMR analysis (Han, Lee, Park, Hwang, Heo, & Kim, 2014).

  • Analysis of Herbal Dietary Supplements : Balayssac et al. (2012) studied herbal dietary supplements for sexual performance enhancement and identified propoxyphenyl-thiohydroxyhomosildenafil among other adulterants. This study provides an insight into the complex composition of these supplements (Balayssac, Gilard, Zedde, Martino, & Malet‐Martino, 2012).

  • Detection in Lifestyle Products : The use of high-performance thin-layer chromatography (HPTLC) has been effective in detecting illegal components in lifestyle products, including the detection of PDE5 inhibitors and their analogs, such as propoxyphenyl homohydroxysildenafil (Do, Theocharis, & Reich, 2015).

Safety And Hazards

PP-HHS is an unapproved drug and no pharmacological study has been reported. Hence, it could be harmful to unknowing consumers with undesirable side effects .

properties

IUPAC Name

5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQVAJSWFPJSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342650
Record name Propoxyphenyl homohydroxysildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxyphenyl homohydroxysildenafil

CAS RN

139755-87-6
Record name Propoxyphenyl homohydroxysildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxyphenyl homohydroxysildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPOXYPHENYL HOMOHYDROXYSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZ4N72AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CL Kee, X Ge, MY Low, HL Koh - Rapid Communications in …, 2013 - Wiley Online Library
… One new phosphodiesterase type 5 (PDE-V) inhibitor, propoxyphenyl homohydroxysildenafil (PP-HHS), has been isolated from one health supplement, and analyzed using high-…
P Lebel, J Gagnon, A Furtos, KC Waldron - Journal of Chromatography A, 2014 - Elsevier
… in the control and monitoring of adulterated dietary and herbal preparations is the appearance of new PDE-5 analogues, such as the compound propoxyphenyl homohydroxysildenafil …
Number of citations: 73 www.sciencedirect.com
TO Nguyen, CS Tran, TTH Do, TMH Nguyen… - Journal of Analytical …, 2021 - hindawi.com
Phosphodiesterase type 5 inhibitors (PDE-5i) are the first-line medication for oral erectile dysfunction, which are used according to the prescription of doctors. However, these …
Number of citations: 3 www.hindawi.com
L Vaclavik, JR Schmitz, JF Halbardier… - Journal of AOAC …, 2016 - academic.oup.com
A single-laboratory validation study of a method for screening and identification of phosphodiesterase type 5 (PDE5) inhibitors in dietary ingredients and supplements is described. …
Number of citations: 14 academic.oup.com
P Lebel - 2015 - papyrus.bib.umontreal.ca
Ce projet de maitrise implique le développement et l’optimisation de deux méthodes utilisant la chromatographie liquide à haute performance couplée à la spectrométrie de masse en …
Number of citations: 3 papyrus.bib.umontreal.ca

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